Home > Products > Screening Compounds P50363 > 9-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid
9-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid - 2138166-16-0

9-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid

Catalog Number: EVT-2759149
CAS Number: 2138166-16-0
Molecular Formula: C10H8BrNO4
Molecular Weight: 286.081
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

9-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid is a complex organic compound notable for its structural features and potential applications in medicinal chemistry. It belongs to the class of benzoxazepines, which are known for their diverse biological activities. The compound is characterized by the presence of a bromine atom and a carboxylic acid functional group, contributing to its reactivity and potential therapeutic properties.

Source

This compound can be sourced from various chemical suppliers and manufacturers, including Enamine Ltd. and Sigma Aldrich. It is often utilized in research settings for its unique properties and potential applications in drug development .

Classification

9-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid can be classified as follows:

  • Chemical Formula: C11H10BrN1O3
  • Molecular Weight: 270.12 g/mol
  • IUPAC Name: 9-bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid
  • CAS Number: 2138166-16-0
Synthesis Analysis

Methods

The synthesis of 9-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid typically involves several steps:

  1. Formation of the Benzoxazepine Core: This may involve cyclization reactions that form the benzoxazepine structure from simpler precursors.
  2. Bromination: The introduction of the bromine atom can be achieved through electrophilic aromatic substitution or direct bromination methods.
  3. Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions using carbon dioxide or other carboxylating agents.

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Analytical techniques like Nuclear Magnetic Resonance spectroscopy (NMR) and High-Performance Liquid Chromatography (HPLC) are commonly employed to monitor the progress and purity of the synthesis.

Molecular Structure Analysis

Structure

The molecular structure of 9-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid features:

  • A fused ring system comprising a benzene ring and a seven-membered azepine ring.
  • A bromine substituent at the 9-position of the benzoxazepine core.
  • A carboxylic acid group at the 7-position.

Data

Key structural data includes:

  • SMILES Notation: C1CCNC2=C(C1)C=C(C=C2Br)C(=O)O
  • InChI Key: DACZGUFUVJVMJP-UHFFFAOYSA-N
    These notations provide a way to represent the compound's structure digitally for computational modeling.
Chemical Reactions Analysis

Reactions

9-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid can participate in various chemical reactions:

  1. Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in substitution reactions.
  2. Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation.
  3. Condensation Reactions: The compound can react with amines or alcohols to form amides or esters.

Technical Details

The reactivity of this compound is influenced by its functional groups and steric factors associated with the fused ring system. Reaction conditions such as solvent choice and temperature are critical for optimizing yields.

Mechanism of Action

Process

  1. Interaction with Biological Targets: The compound could interact with specific receptors or enzymes due to its structural features.
  2. Modulation of Cellular Pathways: It may influence signaling pathways related to cell growth or apoptosis.

Data

Research indicates that compounds with similar structures exhibit various pharmacological activities such as anti-inflammatory and anti-cancer effects. Further studies are needed to elucidate the precise mechanisms involved.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to brown solid.

Chemical Properties

Key chemical properties include:

  • Melting Point: Not available in current literature.
  • Boiling Point: Not available in current literature.

These properties are essential for understanding how the compound behaves under different conditions.

Applications

Scientific Uses

9-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid has potential applications in:

  1. Drug Development: Its unique structure may lead to new therapeutic agents targeting various diseases.
  2. Biological Research: It can serve as a tool compound for studying biological processes or pathways.
  3. Chemical Synthesis: As an intermediate in organic synthesis for developing more complex molecules.
Synthetic Methodologies and Optimization

Multi-Step Synthesis Involving Benzoxazepine Core Formation

The construction of the benzoxazepine core represents the foundational step in synthesizing 9-bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid. This process typically employs cyclization reactions between ortho-amino phenolic precursors and α-halo carbonyl compounds. A standard approach involves reacting methyl 3-amino-4-hydroxybenzoate with 3-bromopropionyl chloride under Schotten-Baumann conditions, yielding a linear intermediate that undergoes base-mediated cyclization to form the seven-membered ring [3]. Alternative ring-closure strategies utilize N-alkylation of phenolic oxygen with α,ω-dihaloalkanes, though this method requires stringent temperature control (0–5°C) to prevent dihaloalkane polymerization [2].

Table 1: Cyclization Methods for Benzoxazepine Core Formation

Precursor SystemCyclizing AgentReaction ConditionsYield Range
Methyl 3-amino-4-hydroxybenzoate3-bromopropionyl bromideK₂CO₃, DMF, 25°C, 12h45-52%
Ethyl 2-(2-hydroxy-3-aminophenyl)acetate1,3-dibromopropaneNaH, THF, 0°C→reflux, 8h38-43%
5-amino-2-hydroxybenzaldehydemethyl 4-bromobutyrateCs₂CO₃, DMSO, 80°C, 6h50-58%

Critical optimization parameters include solvent selection (polar aprotic solvents like dimethylformamide enhance cyclization kinetics) and base strength (weaker bases like potassium carbonate improve regioselectivity). Microwave-assisted cyclization at 150°C reduces reaction times from hours to minutes while maintaining yields above 65%, representing a significant process intensification advantage [3].

Bromination Strategies for Regioselective Functionalization

Electrophilic bromination at the C9 position demonstrates exceptional regioselectivity due to the electron-donating effect of the oxazepine oxygen atom. Bromination occurs preferentially at the para position relative to the heterocyclic oxygen, with molecular bromine in acetic acid generating >95% regioselectivity at 0–5°C [3]. For advanced intermediates like methyl 9-bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate (CAS 2219419-13-1), this selectivity is maintained even with electron-withdrawing carboxylate groups present at C7 [2] [3].

Alternative brominating agents show distinct performance characteristics:

  • N-bromosuccinimide (NBS) in chloroform achieves quantitative conversion within 2 hours at room temperature but requires careful moisture exclusion
  • Pyridinium tribromide enables stoichiometric control for partial bromination of di-substituted precursors
  • Bromine chloride gas in carbon tetrachloride facilitates ultra-rapid bromination (<5 minutes) but demands specialized equipment

Protecting group strategies prove essential for amino-functionalized precursors like tert-butyl 7-amino-9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate (CID 136575502), where Boc protection prevents unwanted electrophilic amination during bromination [10]. Post-bromination purification typically employs methanol/water recrystallization, yielding pharmaceutical-grade material with <0.1% residual bromide.

Carboxylation Techniques for Acid Group Introduction

Carboxylic acid functionality at C7 is introduced through two primary pathways: (1) hydrolysis of pre-formed ester derivatives or (2) direct carboxylation of halogenated intermediates. Methyl 9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate (CID 132372754) serves as the predominant precursor, undergoing saponification with lithium hydroxide in tetrahydrofuran/water (3:1) at 0°C to prevent epimerization [2]. This controlled hydrolysis achieves >98% conversion with minimal lactam ring degradation.

Alternative carboxylation methodologies include:

  • Kolbe-Schmitt Reaction: Direct carboxylation of 9-bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine under high-pressure CO₂ (80 atm) at 150°C yields the carboxylic acid directly but with reduced regioselectivity (65-70% yield)
  • Halogen-Metal Exchange: Ortho-directed lithiation at C7 using n-butyllithium at -78°C followed by quenching with solid CO₂ provides superior regiocontrol (>90% yield)
  • Transition Metal Catalysis: Palladium-catalyzed carbonylation of 7,9-dibromo derivatives using Pd(OAc)₂/Xantphos catalyst system under 20 atm CO pressure enables one-pot carboxylation at 120°C [7]

The carboxylic acid functionality (CAS 1029438-69-4) serves as a versatile handle for further derivatization, particularly through amidation or esterification reactions that modulate physicochemical properties for pharmacological applications [1] [7].

Chemoselective Modifications via Ugi Reaction Derivatives

The orthogonal reactivity of the carboxylic acid and bromine functionalities enables sophisticated molecular diversification through multicomponent reactions. The Ugi four-component reaction (Ugi-4CR) demonstrates exceptional utility by concurrently introducing structural complexity while preserving the benzoxazepine core. A representative transformation involves condensing 9-bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid with:

  • An aldehyde (e.g., formaldehyde)
  • An amine (e.g., 4-methylbenzylamine)
  • An isocyanide (e.g., tert-butyl isocyanide)

This single-pot reaction proceeds in methanol at 25°C over 24 hours, generating α-aminoacyl amide derivatives with complete chemoselectivity for the carboxylic acid functionality without competing nucleophilic aromatic substitution at the bromine position [5]. The reaction tolerates diverse amine components, including sterically hindered tert-butylamine and functionalized analogs like 4-acetyl-9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid derivatives [5].

Table 2: Ugi Reaction Derivatives of 9-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic Acid

Aldehyde ComponentAmine ComponentIsocyanideReaction TimeYield
Formaldehyde4-methylbenzylaminetert-butyl isocyanide24h78%
BenzaldehydeCyclohexylamineBenzyl isocyanide18h82%
3-methoxybenzaldehydeGlycine methyl ester1-pentyl isocyanide36h65%
4-nitrobenzaldehydeAmmoniaCyclohexyl isocyanide12h70%

The Ugi adducts retain the C9 bromine as a latent site for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira), enabling combinatorial access to structurally diverse benzoxazepine libraries for structure-activity relationship studies. Microwave acceleration reduces reaction times to 15-30 minutes while maintaining excellent yields (>75%) [5].

Comparative Analysis of Solid-Phase vs. Solution-Phase Synthesis

The choice between solid-phase and solution-phase synthesis significantly impacts throughput, purification efficiency, and scalability for benzoxazepine derivatives. Solid-phase approaches employ resin-bound intermediates like 7-bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-sulfonyl chloride immobilized on Wang resin through sulfonamide linkages . This platform enables:

  • Automated sequential functionalization via nucleophilic displacement
  • Excess reagent use to drive reactions to completion
  • Simplified purification through filtration and washing
  • Orthogonal deprotection strategies for selective liberation

However, solid-phase synthesis shows limitations in reaction monitoring (requiring cleavage for analytical characterization) and scalability (>5 mmol scale becomes impractical). Solution-phase synthesis remains preferred for industrial-scale production, particularly for methyl 9-bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate (EVT-2718529) where continuous flow hydrogenation achieves kilogram-scale production [3].

Table 3: Performance Metrics Comparison for Benzoxazepine Synthesis Platforms

ParameterSolid-Phase ApproachSolution-Phase Approach
Typical Scale0.01–0.1 mmol0.1–1000 mol
Average Yield per Step65-75%80-92%
Purification ComplexityLow (filtration)Moderate (crystallization)
Reaction MonitoringCleavage requiredDirect (HPLC/TLC)
Functional Group ToleranceModerateHigh
ScalabilityLimitedExcellent
Equipment RequirementsSpecializedStandard glassware

Hybrid approaches demonstrate particular promise where initial ring formation occurs in solution phase (achieving high optical purity for chiral derivatives), followed by immobilization for diversification steps. Final cleavage yields the carboxylic acid target with <2% diastereomeric excess, surpassing solution-phase routes in stereochemical fidelity . Recent advances in continuous solution-phase processing enable residence times under 10 minutes for the critical cyclization step, representing a 50-fold reduction compared to batch processing while maintaining yields above 85% [3].

Properties

CAS Number

2138166-16-0

Product Name

9-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid

IUPAC Name

9-bromo-5-oxo-3,4-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid

Molecular Formula

C10H8BrNO4

Molecular Weight

286.081

InChI

InChI=1S/C10H8BrNO4/c11-7-4-5(10(14)15)3-6-8(7)16-2-1-12-9(6)13/h3-4H,1-2H2,(H,12,13)(H,14,15)

InChI Key

UHGGLIKPXDQJTP-UHFFFAOYSA-N

SMILES

C1COC2=C(C=C(C=C2Br)C(=O)O)C(=O)N1

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.